6-Bromo-3-hydroxypicolinonitrile
Description
Properties
IUPAC Name |
6-bromo-3-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-6-2-1-5(10)4(3-8)9-6/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCAVGFSDCKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727737-00-0 | |
| Record name | 6-bromo-3-hydroxypyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxypicolinonitrile typically involves the bromination of 3-hydroxypicolinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Formation of 6-substituted-3-hydroxypicolinonitrile derivatives.
Oxidation: Formation of 3-oxo-6-bromopicolinonitrile.
Reduction: Formation of 3-hydroxy-6-hydropicolinonitrile.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3-hydroxypicolinonitrile has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry examined the anticancer properties of various hydroxypicolinonitriles, including 6-bromo derivatives. The results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.0 |
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have shown promise in catalysis and material science.
Case Study: Metal Complexes
Research has demonstrated that complexes formed with this compound and metals like copper and nickel exhibit enhanced catalytic activity in organic transformations. These findings were documented in Inorganic Chemistry .
Table 2: Catalytic Activity of Metal Complexes
| Metal | Reaction Type | Yield (%) |
|---|---|---|
| Cu(II) | Oxidation of Alcohols | 85 |
| Ni(II) | Cross-Coupling Reactions | 78 |
Agrochemicals
The compound has also been explored for its potential applications in agrochemicals, particularly as a plant growth regulator or pesticide.
Case Study: Herbicidal Activity
A patent describes the synthesis of various brominated picolinonitriles, including this compound, and their efficacy as herbicides. Field trials showed significant weed control with minimal phytotoxicity to crops .
Table 3: Herbicidal Efficacy
| Concentration (g/L) | Weed Control (%) | Crop Safety (%) |
|---|---|---|
| 0.5 | 70 | 95 |
| 1.0 | 85 | 90 |
| 1.5 | 90 | 85 |
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxypicolinonitrile depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 199.00 g/mol .
- Purity : ≥97% (commercially available) .
- Storage : Stable at 2–8°C under nitrogen .
Comparison with Structural Analogs
The reactivity and applications of 6-bromo-3-hydroxypicolinonitrile are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: The hydroxyl group in this compound enables hydrogen bonding and metal coordination, making it ideal for chelating agents . Replacement of -OH with -F (as in the fluorinated analog) increases electrophilicity, favoring nucleophilic aromatic substitution .
Solubility and Reactivity: The carboxylic acid derivative (6-bromo-3-hydroxypicolinic acid) exhibits higher aqueous solubility than the nitrile parent, broadening its use in biological systems . Methoxy-substituted analogs (e.g., 3-bromo-6-methoxypicolinonitrile) display greater lipophilicity, enhancing membrane permeability .
Synthetic Utility: this compound undergoes diverse transformations:
- Tetrazole formation : Reacts with sodium azide to form tetrazole derivatives, valuable in drug discovery .
- Imidazole synthesis : Condenses with diamines to yield imidazole-based ligands for catalysis .
- Nitro-substituted analogs (e.g., 6-bromo-3-nitropicoline) are reduced to amines for further functionalization .
Biological Activity
6-Bromo-3-hydroxypicolinonitrile (C6H3BrN2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the picolinonitrile structure. This configuration is crucial for its biological activity, influencing both its binding affinity to target proteins and its overall pharmacological profile.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C6H3BrN2O |
| Molecular Weight | 202.00 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits activity against various biological targets, primarily through inhibition mechanisms. One notable target is the fat mass and obesity-associated protein (FTO), where it demonstrates selective inhibition. The compound has been shown to affect metabolic pathways linked to obesity and related disorders.
- FTO Inhibition : The compound has been identified as an inhibitor of FTO with an IC50 value of approximately 15 μM, indicating moderate potency against this target .
Case Studies and Research Findings
- Inhibition of JmjC Histone Lysine Demethylases : In a study evaluating various derivatives of hydroxypicolinonitrile, this compound was found to inhibit several JmjC histone lysine demethylases with varying degrees of potency. For instance, it showed IC50 values ranging from 0.2 μM to over 100 μM against different KDMs, highlighting its potential in epigenetic regulation .
- Antiviral Activity : The compound has also been investigated for its antiviral properties. Specifically, it was tested against the PA endonuclease from the influenza H1N1 virus, demonstrating promising interactions that could lead to further development as an antiviral agent .
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor activity. For example, related compounds have shown cytotoxic effects on various cancer cell lines, although specific data on this compound remains limited .
Summary of Biological Activities
| Activity Type | Target/Effect | IC50 Value (μM) |
|---|---|---|
| FTO Inhibition | Fat mass and obesity-related | 15 |
| Histone Demethylase Inhibition | Various KDMs | 0.2 - >100 |
| Antiviral | Influenza H1N1 | Not specified |
| Antitumor | Various cancer cell lines | Not specified |
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-3-hydroxypicolinonitrile?
A two-step synthesis is commonly employed:
Bromination and Functionalization : React 4,6-dibromo-3-hydroxypicolinonitrile with benzyl alcohol in dry DMSO using NaH as a base at 60°C. This introduces a benzyloxy group selectively at the 4-position .
Deprotection : Hydrolyze the nitrile group under basic conditions (6 M NaOH in ethanol at 100°C for 20 hours) to yield the carboxylic acid derivative, with intermediate purification via silica gel chromatography .
Key Considerations : Monitor reaction progress via TLC and maintain strict pH control during acidification to avoid undesired byproducts .
Q. How can purity and structural integrity be validated during synthesis?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification .
- Spectroscopy : High-resolution mass spectrometry (HR-ESI-MS) confirms molecular ions (e.g., [M+H]+ observed at m/z 258.9718, calculated 258.9713) .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., derivatives like 5-bromo-3-methylpicolinonitrile melt at 104–105°C) .
Q. What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DMSO, benzyl alcohol) .
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation .
- First Aid : For accidental exposure, rinse with water for 15 minutes and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How does the nitrile group’s reactivity influence derivatization strategies?
The nitrile group serves as a versatile handle for:
- Hydrolysis : Convert to carboxylic acids under basic conditions (NaOH/ethanol, 100°C) for further functionalization .
- Nucleophilic Substitution : Participate in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts, leveraging the bromine substituent for regioselectivity .
Mechanistic Insight : The electron-withdrawing nitrile group stabilizes intermediates during benzyloxy group introduction, as shown in NaH-mediated alkoxylation .
Q. What factors affect stability during storage and reaction conditions?
- Temperature : Store at 0–6°C to prevent decomposition, as brominated pyridines are sensitive to heat .
- pH Sensitivity : Acidic conditions (e.g., HCl) can protonate the hydroxyl group, leading to precipitation. Maintain pH >2 during synthesis to avoid forming oily byproducts .
- Light Exposure : Protect from UV light to prevent photodegradation, a common issue in halogenated aromatics .
Q. How can spectroscopic data resolve structural ambiguities in derivatives?
Q. What strategies optimize yield in multi-step syntheses?
- Stepwise Protection/Deprotection : Introduce benzyloxy groups selectively to avoid overalkylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr mechanisms .
- Catalysis : Explore Pd-mediated cross-couplings to replace traditional stoichiometric methods, reducing waste .
Methodological Challenges and Solutions
Q. How to address low yields in benzyloxy group introduction?
- Excess Reagent : Use 1.5 equivalents of benzyl bromide to drive the reaction to completion .
- Temperature Control : Maintain 60°C to balance reactivity and side-product formation .
- Workup Optimization : Extract unreacted starting material with diethyl ether before acidification .
Q. Why does hydrolysis of the nitrile group produce variable results?
- Base Concentration : Ensure ≥6 M NaOH to achieve complete conversion .
- Reaction Time : Extend heating beyond 20 hours if intermediates persist (monitor via LC-MS) .
- Byproduct Management : Neutralize residual base with HCl before isolation to prevent salt formation .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
